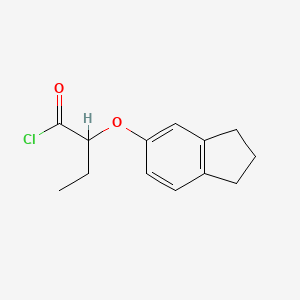
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
Descripción general
Descripción
“2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” is a chemical compound with the molecular formula C13H15ClO2 and a molecular weight of 238.71 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” is defined by its molecular formula, C13H15ClO2 . The exact structure would require more detailed spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” are largely defined by its molecular structure. It has a molecular weight of 238.71 . More specific properties like melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthetic Applications : A study by Bajwa, Prasad, and Repič (2006) explored the synthesis of related indene derivatives, emphasizing the importance of such compounds in organic synthesis, particularly in the formation of silyl ethers and dialkyl ethers. These processes are crucial in the development of new pharmaceuticals and materials (Bajwa, Prasad, & Repič, 2006).
Catalysis Research : The work of Ahmed, Babu, and Kumar (2011) demonstrated the catalytic potential of indene derivatives in organic reactions. They showed how indium(III) chloride can catalyze the transformation of chalcone epoxides into highly functionalized indenones, revealing the utility of indene compounds in catalysis (Ahmed, Babu, & Kumar, 2011).
Polymorphism Studies : Kamiński et al. (2010) investigated the polymorphism of indene-related compounds, shedding light on how different solvents can influence the structural properties of these compounds. Such studies are important for understanding the physical and chemical properties of materials, which can be critical for pharmaceutical applications (Kamiński et al., 2010).
Chemical Reactivity and Properties : Research by Sengupta and Dattagupta (1996) focused on the structure and reactivity of a compound containing an indene moiety. Such studies contribute to a deeper understanding of the chemical behavior of indene derivatives, which is crucial for designing new compounds with desired properties (Sengupta & Dattagupta, 1996).
Structural and Electronic Analysis : Hunt (2007) analyzed the structure and electronic properties of an indene-related ionic liquid, offering insights into the molecular interactions and properties of such liquids. This research is significant for the development of new materials and solvents (Hunt, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQASKFMNXNLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




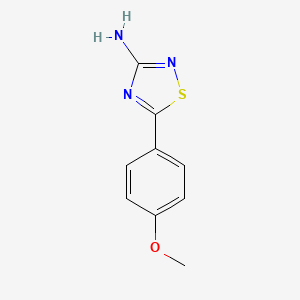
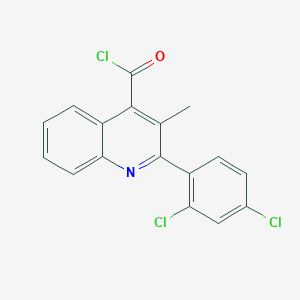
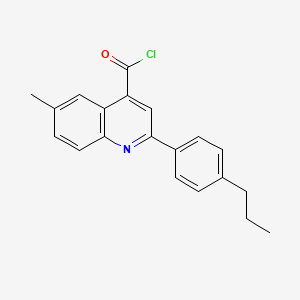
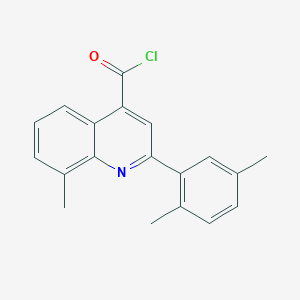
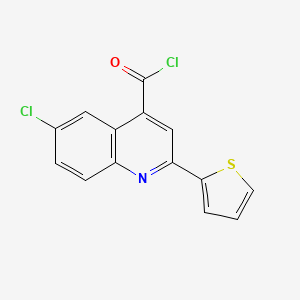
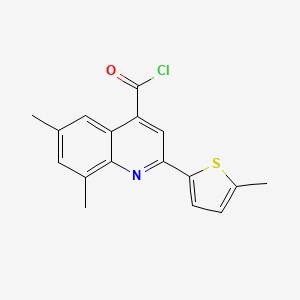
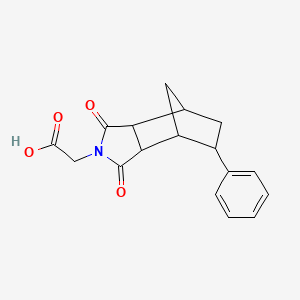
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)

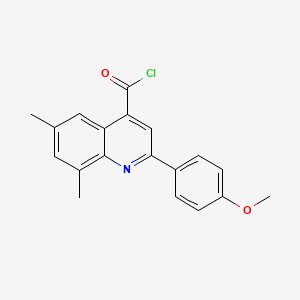
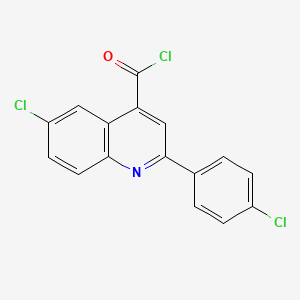
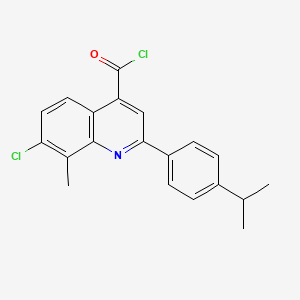
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)